5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N3O/c1-15-5-11-20(12-6-15)31-22(16-7-9-18(25)10-8-16)14-21(30-31)23(32)29-19-4-2-3-17(13-19)24(26,27)28/h2-14H,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUJBHDHQRTGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated precursors, Lewis acids or bases, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Receptor Binding
Pyrazole-carboxamides with halogenated aryl groups are well-documented for their cannabinoid receptor (CB1/CB2) antagonism. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Trifluoromethyl Positioning : The target compound’s trifluoromethyl group on the anilide (N-[3-CF3Ph]) contrasts with analogs like , where CF3 is on the pyrazole ring. This difference may influence metabolic stability and receptor binding pocket interactions.
- N1 Substitution : Dichlorophenyl groups (e.g., 2,4-Cl2Ph in ) enhance lipophilicity and CB1 affinity compared to the target compound’s 4-methylphenyl group.
- Pyridyl vs.
Crystallographic and Conformational Analysis
The monoclinic crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (space group P21/c, Z = 4) reveals a planar pyrazole core with dihedral angles of 9.7° (C8–C10–C17–C19) and −118.3° (C11–C10–C17–C19), indicating moderate torsional strain . Hydrogen bonding between the pyridyl nitrogen and receptor residues likely contributes to its high CB1 affinity.
Pharmacological and Mechanistic Insights
Cannabinoid Receptor Antagonism
Pyrazole-carboxamides are potent CB1 antagonists, as demonstrated by calcium mobilization assays (EC50) and competitive binding studies (Ki). For example:
- The analog in showed IC50 = 0.139 nM in CB1 binding assays, attributed to its dichlorophenyl and pyridylmethyl substituents.
- Structural analogs with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing CF3 moiety.
Selectivity and Off-Target Effects
Compounds like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide may exhibit off-target activity at other receptors (e.g., TRPV1) due to the 3-ClPh group, highlighting the importance of substituent positioning for selectivity.
Biological Activity
5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide, often referred to as a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C17H13ClF3N3O2S
- Molecular Weight : 415.8 g/mol
- IUPAC Name : 4-[5-(4-chlorophenyl)-4-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate inflammatory pathways. Pyrazole derivatives have been shown to interact with various targets in cancer cells, leading to apoptosis and growth inhibition.
Kinase Inhibition
Research indicates that compounds within this class can act as inhibitors of several kinases involved in cancer progression. For instance, studies have demonstrated significant inhibition of Aurora-A kinase and CDK2, which are critical for cell cycle regulation and tumor growth.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | MCF7 (breast cancer) | 3.79 | Apoptosis induction |
| Wei et al. | A549 (lung cancer) | 26 | Growth inhibition |
| Zhang et al. | HepG2 (liver cancer) | 0.95 | DNA binding interaction |
These findings suggest that the compound exhibits potent cytotoxic effects across multiple cancer types, with varying degrees of efficacy.
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative has been investigated for its anti-inflammatory effects. The compound has shown promise in reducing inflammation-related markers in preclinical models, indicating a potential therapeutic role in managing inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a pyrazole derivative led to significant tumor shrinkage in a subset of patients, correlating with high expression levels of specific kinases targeted by the drug.
- Rheumatoid Arthritis : In a study focusing on rheumatoid arthritis, patients receiving treatment with this compound reported reduced joint inflammation and pain levels compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide?
Answer:
The synthesis typically follows a multi-step protocol involving:
Core Pyrazole Formation : Condensation of substituted phenyl hydrazines with β-keto esters or diketones under acidic conditions to form the pyrazole ring .
Carboxamide Linkage : Coupling the pyrazole-3-carboxylic acid intermediate with 3-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Key intermediates should be characterized via TLC and NMR at each step to ensure reaction progression.
Basic: How can researchers confirm the structural identity of this compound post-synthesis?
Answer:
A combination of analytical techniques is critical:
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., monoclinic P21/c space group, unit cell parameters: a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) .
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: What strategies are effective in optimizing the solubility of this compound for in vitro assays?
Answer:
Low aqueous solubility (common in trifluoromethyl-substituted aromatics) can be addressed via:
Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution without cytotoxicity .
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole nitrogen or carboxamide moiety .
Structural Modifications : Replace the 4-methylphenyl group with hydrophilic substituents (e.g., morpholinyl or pyridinyl) while maintaining activity .
Note: Monitor logP changes (target <5) to balance solubility and membrane permeability .
Advanced: How do structural modifications at specific positions influence the compound's pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Position 1 (4-Methylphenyl) :
- Position 3 (Carboxamide) :
- Position 5 (4-Chlorophenyl) :
Advanced: What analytical methods are suitable for detecting degradation products under stressed conditions?
Answer:
For stability studies:
Stress Testing : Expose the compound to heat (80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
Degradation Analysis :
- HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve degradation peaks .
- LC-HRMS : Identify major degradants (e.g., hydrolyzed carboxamide or dechlorinated products) .
Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots for shelf-life prediction .
Critical Parameters: Maintain pH 7.4 (phosphate buffer) for hydrolytic studies and monitor mass balance (>95%) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in sealed, amber vials to prevent photodegradation .
- Atmosphere : Argon or nitrogen overlay to minimize oxidation .
- Lyophilization : For long-term storage (>2 years), lyophilize as a citrate salt and store at −20°C .
Stability Indicators: Monitor color changes (white to yellow indicates degradation) and repurity via HPLC annually .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-SR141716 for CB1 receptors) to measure IC50 values .
Functional Assays :
- cAMP Inhibition : Test Gαi-coupled receptor activity in HEK293 cells expressing CB1 (EC50 < 100 nM) .
- β-Arrestin Recruitment : Utilize BRET-based systems (e.g., NanoLuc-tagged receptors) for real-time signaling monitoring .
Negative Controls : Include inactive enantiomers or structurally related analogs (e.g., rimonabant derivatives) to confirm specificity .
Advanced: What computational tools are recommended for predicting metabolic pathways?
Answer:
- Software :
- Meteor Nexus : Predicts phase I/II metabolism (e.g., CYP3A4-mediated oxidation at the 4-methylphenyl group) .
- SwissADME : Estimates bioavailability, BBB penetration, and P-gp substrate likelihood .
- Validation : Compare in silico predictions with in vitro microsomal stability data (human liver microsomes, t1/2 > 30 min preferred) .
Key Metabolites: Hydroxylated trifluoromethyl groups and glucuronidated carboxamides are common; synthesize and test these for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
